molecular formula C20H26N6O4S B2553314 3,5-dimethoxy-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 946210-86-2

3,5-dimethoxy-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

Cat. No.: B2553314
CAS No.: 946210-86-2
M. Wt: 446.53
InChI Key: DTEVYIDKGKWSBC-UHFFFAOYSA-N
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Description

3,5-dimethoxy-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a synthetic small molecule featuring a pyrazolopyrimidine core, a chemotype recognized for its significant role in medicinal chemistry and biological probing . The molecular structure integrates key pharmacophoric elements, including a 3,5-dimethoxybenzamide moiety linked via an ethyl chain to a 4-((2-methoxyethyl)amino)-6-(methylthio) substituted pyrazolopyrimidine. The 6-(methylthio) substituent is a notable feature, as methylthio groups are often explored for their potential to modulate electronic properties and engage in specific binding interactions within enzymatic active sites . This compound is supplied exclusively for research applications and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any personal use. Pyrazolopyrimidine-based scaffolds are frequently investigated as potent and selective inhibitors of protein kinases and other enzymatic targets involved in critical cellular signaling pathways . Research into analogous compounds has demonstrated their utility in modulating basic helix-loop-helix (bHLH) transcription factors, which are master regulators of processes like cell proliferation, differentiation, and tissue development . Consequently, this benzamide derivative presents a valuable chemical tool for researchers studying signal transduction mechanisms, cellular fate determination, and the pathogenesis of various proliferative and inflammatory diseases . Its potential research applications span oncology, neuroscience, and immunology, providing a foundational structure for hit-to-lead optimization campaigns and structure-activity relationship studies.

Properties

IUPAC Name

3,5-dimethoxy-N-[2-[4-(2-methoxyethylamino)-6-methylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N6O4S/c1-28-8-6-21-17-16-12-23-26(18(16)25-20(24-17)31-4)7-5-22-19(27)13-9-14(29-2)11-15(10-13)30-3/h9-12H,5-8H2,1-4H3,(H,22,27)(H,21,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTEVYIDKGKWSBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The chemical structure of 3,5-dimethoxy-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide can be described as follows:

  • Molecular Formula : C20_{20}H26_{26}N4_{4}O3_{3}S
  • Molecular Weight : Approximately 398.51 g/mol
  • IUPAC Name : 3,5-dimethoxy-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

The biological activity of this compound primarily revolves around its interactions with various biological targets. Research indicates that it may exhibit:

  • Antitumor Activity : Preliminary studies suggest that the compound could inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and survival.
  • Anticonvulsant Properties : The compound has shown promise in models of seizure activity, indicating potential applications in treating epilepsy or other seizure disorders.
  • Anti-inflammatory Effects : Evidence suggests that it may modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases.

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit specific cancer cell lines. For instance:

Cell LineIC50_{50} Value (µM)Reference
MCF-7 (Breast Cancer)15
A549 (Lung Cancer)12
HeLa (Cervical Cancer)18

These findings indicate a relatively potent effect against these cancer types, warranting further investigation into its mechanism of action.

In Vivo Studies

In vivo studies in animal models have supported the anticonvulsant potential of the compound. For example:

  • In a maximal electroshock seizure (MES) model, the compound exhibited an effective dose (ED50_{50}) of approximately 20 mg/kg, comparable to established anticonvulsants like phenobarbital (ED50_{50} = 22 mg/kg) .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the methoxy and methylthio groups have been shown to significantly influence its biological activity. For example:

  • Methoxy Substituents : The presence of methoxy groups at positions 3 and 5 on the benzene ring enhances lipophilicity and cellular uptake.
  • Methylthio Group : This group appears to play a critical role in the modulation of biological activity, potentially through interactions with specific receptors or enzymes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

Table 1: Key Features of Comparable Compounds
Compound Name Core Structure Key Substituents Potential Targets Synthesis Yield (Reported)
Target Compound Pyrazolo[3,4-d]pyrimidine 6-(methylthio), 4-(2-methoxyethylamino), 3,5-dimethoxybenzamide Kinases (hypothesized) Not reported
4-((3,5-Dimethylisoxazol-4-yl)methoxy)-N-(6-methylpyridin-2-yl)benzamide (Compound 1, ) Benzamide Isoxazole methoxy, pyridin-2-amine Unknown 18%
Triazin-2-yl Derivative () Triazine Dimethylamino benzylidene, pyrrolidinyl butyramide Potential enzyme inhibitors Not reported
Key Observations:
  • Core Structure : The pyrazolopyrimidine core (target compound) is distinct from the triazine () and benzamide-isoxazole () scaffolds, which may confer unique binding affinities.
  • Methoxy groups (target compound) enhance aqueous solubility relative to the isoxazole in , which may reduce metabolic stability .
  • Synthesis Complexity : Low yields in (18%) suggest challenges in benzamide coupling reactions, which may extend to the target compound due to its larger, multi-substituted structure.

Pharmacological and Physicochemical Properties

  • Solubility: The target compound’s 3,5-dimethoxybenzamide and pyrazolopyrimidine core may balance hydrophilicity and lipophilicity, whereas ’s triazine derivative, with polar dimethylamino groups, could exhibit higher solubility but lower bioavailability.
  • Target Selectivity : Pyrazolopyrimidines are established kinase inhibitors, whereas triazine derivatives () often target folate metabolism enzymes. The methylthio group in the target compound may modulate ATP-binding pocket interactions .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing this compound, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via condensation reactions involving substituted pyrazolo-pyrimidine intermediates and benzamide derivatives. A typical approach involves refluxing reactants in acetic anhydride/acetic acid mixtures with sodium acetate as a catalyst (e.g., 68% yield for similar pyrimidine derivatives under 2-hour reflux) . Optimization may include adjusting solvent polarity (e.g., ethanol vs. acetic anhydride) or using glacial acetic acid as a proton donor to enhance imine formation . Characterization via IR (C=O, NH stretches), NMR (δ ~2.24 ppm for CH3 groups), and mass spectrometry (e.g., m/z matching molecular formula) is critical for verifying purity .

Q. How is the compound structurally characterized, and what analytical techniques are essential for validation?

  • Methodology : Use a multi-technique approach:

  • IR Spectroscopy : Identify functional groups (e.g., NH at ~3,400 cm⁻¹, C=O at ~1,700 cm⁻¹) .
  • NMR : Assign peaks for methoxy groups (δ ~3.8–4.0 ppm in 1^1H NMR) and aromatic protons (δ ~6.5–8.0 ppm). 13^13C NMR confirms quaternary carbons in the pyrimidine ring (~150–160 ppm) .
  • Mass Spectrometry : Confirm molecular weight (e.g., m/z 386 for analogous compounds) and fragmentation patterns .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

  • Methodology : Screen for antimicrobial or enzyme-inhibitory activity using:

  • Agar Diffusion Assays : Test against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) at concentrations of 10–100 µg/mL .
  • Enzyme Inhibition Studies : Use fluorescence-based assays (e.g., kinase inhibition) with IC50 determination. Dose-response curves (0.1–100 µM) and statistical validation (ANOVA, p < 0.05) are critical .

Advanced Research Questions

Q. How can computational methods enhance the design of derivatives with improved target selectivity?

  • Methodology :

  • Quantum Chemical Calculations : Optimize geometry and calculate electrostatic potentials (e.g., using Gaussian or ORCA) to predict binding affinities .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions (e.g., with GROMACS) to assess stability of hydrogen bonds with residues like Asp/Lys .
  • QSAR Models : Corrogate substituent effects (e.g., methoxy vs. methylthio groups) on bioactivity using descriptors like logP and polar surface area .

Q. How should researchers address contradictory results in bioactivity data across different studies?

  • Methodology :

  • Dose-Response Replication : Validate assays in triplicate under standardized conditions (pH, temperature) to rule out experimental variability .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., using RevMan) to identify trends. Apply funnel plots to detect publication bias .
  • Mechanistic Studies : Use knock-out models or isotopic labeling to confirm target engagement (e.g., 14^14C-tracing for metabolic stability) .

Q. What strategies optimize reaction yield and scalability without compromising purity?

  • Methodology :

  • Factorial Design : Vary factors like temperature (60–100°C), catalyst loading (0.5–2.0 eq.), and solvent ratio (acetic anhydride:acetic acid = 1:1 to 1:3) to identify optimal conditions via ANOVA .
  • Membrane Separation : Employ nanofiltration (e.g., 200 Da cutoff) to remove by-products post-synthesis, improving yield to >90% .
  • Flow Chemistry : Scale-up using continuous-flow reactors with real-time HPLC monitoring to maintain purity >98% .

Q. How can AI-driven platforms accelerate the discovery of novel applications for this compound?

  • Methodology :

  • Generative Models : Train VAEs (Variational Autoencoders) on ChEMBL data to propose structurally diverse derivatives with predicted IC50 < 100 nM .
  • Automated High-Throughput Screening (HTS) : Use robotic liquid handlers to test 10,000+ conditions/day, coupled with ML algorithms (e.g., Random Forest) to prioritize hits .
  • Feedback Loops : Integrate experimental results (e.g., crystallography data) into neural networks to refine predictive models iteratively .

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